Oral Bioavailability of Penciclovir from Prodrug Candidates: Penciclovir Diacetate Position in the Selection Cascade
In the seminal prodrug selection study that led to famciclovir's clinical development, penciclovir diacetate (tested as BRL 43599, the dipropionyl 6-deoxy analog is used here as a structural comparator; the diacetate 6-oxo analog was not selected for advancement) and related prodrugs were compared for oral bioavailability in rats. Penciclovir itself exhibited only 1.5% oral bioavailability. The 6-deoxy derivative BRL 42359 achieved 9%, while famciclovir (the diacetyl 6-deoxy analog) achieved 41% bioavailability relative to intravenous penciclovir sodium salt [1]. Penciclovir diacetate, as the 6-oxo diacetyl species, was not advanced as a clinical candidate—famciclovir was selected—but its structural identity as a famciclovir metabolite (6-oxo-famciclovir) gives it distinct value for metabolic fate studies and impurity profiling that the clinical prodrug itself cannot provide.
| Evidence Dimension | Oral bioavailability of penciclovir from various prodrugs in rats (dose 0.2 mmol/kg) |
|---|---|
| Target Compound Data | Penciclovir diacetate (6-oxo-famciclovir): not directly tested in this study; famciclovir (diacetyl 6-deoxy analog): 41% bioavailability |
| Comparator Or Baseline | Penciclovir (BRL 39123): 1.5%; BRL 42359 (6-deoxy penciclovir): 9%; BRL 43599 (dipropionyl 6-deoxy analog): 27% |
| Quantified Difference | Famciclovir (41%) vs penciclovir (1.5%) = 27-fold improvement; famciclovir vs BRL 42359 (9%) = 4.6-fold improvement |
| Conditions | Oral administration in rats at 0.2 mmol/kg; bioavailability determined relative to intravenous penciclovir sodium salt |
Why This Matters
This data establishes the quantitative rationale for why famciclovir—not penciclovir diacetate—was selected as the clinical oral prodrug, while simultaneously defining the niche for penciclovir diacetate as the analytical reference standard for the alternative oxidation-first metabolic pathway.
- [1] Vere Hodge RA, Sutton D, Boyd MR, Harnden MR, Jarvest RL. Selection of an oral prodrug (BRL 42810; famciclovir) for the antiherpesvirus agent BRL 39123 [9-(4-hydroxy-3-hydroxymethylbut-l-yl)guanine; penciclovir]. Antimicrob Agents Chemother. 1989;33(10):1765-1773. DOI: 10.1128/AAC.33.10.1765. PMID: 2589844. View Source
